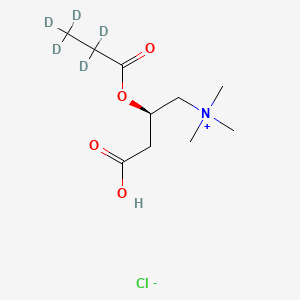

Propionyl-D5-L-carnitine hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H20ClNO4 |

|---|---|

Molecular Weight |

258.75 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-(2,2,3,3,3-pentadeuteriopropanoyloxy)propyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1/i1D3,5D2; |

InChI Key |

KTFMPDDJYRFWQE-VTSGJSMDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

Canonical SMILES |

CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Historical Evolution of Stable Isotope Tracers in Biochemical Analysis

The journey of stable isotope tracers in biochemical analysis is a story of scientific curiosity and technological advancement that has spanned nearly a century. nih.gov It began with the discovery of isotopes by Frederick Soddy over a century ago, who identified elements that are chemically identical but differ in atomic mass due to a different number of neutrons. nih.gov This foundational discovery paved the way for the use of these non-radioactive variants of elements as powerful tools in scientific investigation. creative-proteomics.com

A pivotal moment in this history was the discovery of deuterium (B1214612) (²H), the heavy isotope of hydrogen, by Harold Urey in 1931, for which he received the Nobel Prize in 1934. biosyn.com This discovery was quickly followed by pioneering work in the mid-1930s by Rudolf Schoenheimer and David Rittenberg, who first utilized stable isotopes as tracers in metabolic research. nih.govbiosyn.comnumberanalytics.com Their experiments, using deuterium and later ¹⁵N, revealed the dynamic nature of metabolism, challenging the prevailing view of a static biological state. ckisotopes.comresearchgate.net By the end of the 1930s, the identification and incorporation of stable isotopes of carbon (¹³C) and oxygen (¹⁷O and ¹⁸O) into various biological compounds provided a sophisticated toolkit for examining metabolic complexities. nih.gov

The initial wave of research in the 1930s and 1940s was somewhat hampered by the limitations of the available analytical technology. nih.gov However, the post-war period saw significant progress in mass spectrometry. nih.gov The development of more accessible and powerful technologies like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) in the late 1960s and 1970s, championed by figures such as John Waterlow, Peter Garlick, and Joe Millward, brought stable isotope tracer methodologies back to the forefront of physiological and clinical research. nih.gov These advancements have continued, with modern high-resolution mass spectrometry enabling increasingly precise and complex metabolic studies. nih.govresearchgate.net

| Key Milestone | Decade | Significance |

| Discovery of Isotopes | Early 1900s | Foundational concept of elements with different masses but identical chemical properties. nih.gov |

| Discovery of Deuterium (²H) | 1930s | Provided the first practical stable isotope for use as a tracer in biological systems. biosyn.com |

| First Metabolic Tracer Studies | 1930s | Demonstrated the dynamic state of body constituents, revolutionizing the understanding of metabolism. nih.govbiosyn.comnumberanalytics.com |

| Development of GC-MS & LC-MS | 1960s-1970s | Made stable isotope analysis more accessible and powerful, leading to a resurgence in its application. nih.gov |

| High-Resolution Mass Spectrometry | Present | Enables highly sensitive and precise quantification of isotopically labeled compounds in complex biological samples. nih.govresearchgate.net |

Fundamental Principles and Advantages of Stable Isotope Labeling for Quantitative Biological Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes into molecules to trace their journey through biological systems. numberanalytics.com The fundamental principle lies in the fact that stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are chemically identical to their more abundant, lighter counterparts (e.g., ¹H, ¹²C, and ¹⁴N). biosyn.comnumberanalytics.comnih.gov This chemical equivalence ensures that the labeled molecules behave in the same way as their unlabeled analogues within metabolic pathways, without altering the biological processes being studied. metwarebio.comphysoc.org

The key to their utility is the mass difference imparted by the additional neutrons. creative-proteomics.com This mass difference allows the labeled molecules to be distinguished from the endogenous, unlabeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comcreative-proteomics.com In mass spectrometry, the increased mass of the labeled compound results in a distinct signal, enabling its detection and quantification. biosyn.com

One of the primary advantages of using stable isotopes is their non-radioactive nature, which makes them safe for use in human studies and eliminates the need for special handling and disposal procedures associated with radioactive isotopes. creative-proteomics.comckisotopes.com This safety profile has been crucial for expanding metabolic research in various populations. nih.gov

The main advantages of stable isotope labeling in quantitative biological research are:

Enhanced Accuracy and Precision: Stable isotope-labeled compounds are ideal for use as internal standards in quantitative analysis. ckisotopes.com By adding a known amount of a labeled compound to a biological sample, a technique known as isotope dilution mass spectrometry (IDMS), researchers can accurately and precisely quantify the concentration of the corresponding unlabeled endogenous analyte. metwarebio.com This method corrects for sample loss during preparation and variations in instrument response, leading to highly reliable results.

Improved Detection Sensitivity: The use of stable isotope-labeled compounds can significantly improve the sensitivity of detection in mass spectrometry. silantes.com The distinct isotopic signature of the labeled molecules allows them to be clearly distinguished from background noise and other components in a complex biological matrix. silantes.com

Tracing Metabolic Pathways: Stable isotope labeling is a cornerstone of metabolic flux analysis, which measures the rates of metabolic reactions. creative-proteomics.comnumberanalytics.com By introducing a labeled substrate into a biological system, scientists can track its incorporation into downstream metabolites, providing a dynamic view of metabolic pathway activity and regulation. numberanalytics.comcreative-proteomics.com This has been instrumental in understanding the metabolic reprogramming that occurs in various diseases. numberanalytics.com

Absolute Quantification: Isotope dilution enables the absolute quantification of molecules in a sample, providing more than just relative changes. metwarebio.com This is critical for establishing baseline concentrations and understanding the true magnitude of metabolic alterations.

Conceptual Role of Deuterated Acylcarnitines in Analytical Methodologies

Chemical Synthesis Pathways for Deuterated Propionyl-L-carnitine

The synthesis of this compound involves two key aspects: the introduction of the deuterated propionyl group and the stereospecific construction of the L-carnitine backbone.

Strategies for Deuterium Incorporation on the Propionyl Moiety

The introduction of deuterium atoms onto the propionyl group is a critical step in the synthesis of this compound. This is typically achieved by using a deuterated propionylating agent. One common strategy involves the use of deuterated propionyl chloride or propionic anhydride (B1165640) to acylate the hydroxyl group of L-carnitine.

A general approach for the synthesis of isotopically labeled acylcarnitines involves the esterification of L-carnitine with the corresponding isotopically labeled acyl-CoA or acyl chloride. nih.gov In the case of Propionyl-D5-L-carnitine, propionyl-d5 chloride would be reacted with L-carnitine. The use of stable isotopes like deuterium has become a significant tool in drug development to trace and quantify molecules. medchemexpress.com The synthesis of various deuterated carnitine derivatives, including those with deuterium on the acyl chain, serves as internal standards for quantitative analysis by mass spectrometry. lumiprobe.com

The synthesis of deuterated building blocks is crucial for creating drug candidates with controlled isotopic purity. d-nb.info Methods for achieving high levels of deuterium incorporation at specific sites while minimizing isotopic impurities are of great interest. d-nb.infonih.gov

Stereospecific Synthesis of L-Carnitine Backbone

The L-carnitine backbone must be synthesized in its biologically active (R)-configuration. nih.gov Several stereospecific methods have been developed to produce enantiomerically pure L-carnitine.

One common approach is the chemical optical resolution of a racemic mixture of D,L-carnitine or its derivatives. This involves using a chiral resolving agent, such as D-camphoric acid or L-tartaric acid, to form diastereomers that can be separated based on differences in solubility. google.com

Another strategy involves utilizing chiral starting materials from natural sources. For instance, D-mannitol can be converted to L-carnitine through a series of complex reaction steps. google.com A more direct stereoselective synthesis starts from (S)-3-hydroxybutyrolactone. This process involves activating the hydroxyl group, followed by a two-step reaction with trimethylamine (B31210) in water to yield L-carnitine with high optical purity. google.com

Biological methods using microorganisms or enzymes also offer a highly stereoselective route to L-carnitine. For example, the stereoselective hydroxylation of butyrobetaine or the stereoselective hydration of crotonobetaine using specific enzymes can produce L-carnitine. google.comresearchgate.net A process developed by Lonza utilizes the biotransformation of 4-butyrobetaine to L-carnitine with a high yield and enantiomeric excess. researchgate.net Additionally, a [2+2] cycloaddition of ketene (B1206846) with a specific aldehyde in the presence of a chiral catalyst can produce a chiral β-lactone precursor that is then converted to L-carnitine. google.com

Isotopic Purity Assessment and Structural Elucidation Techniques

To ensure the quality of this compound, rigorous analytical methods are employed to assess its isotopic purity and confirm its chemical structure.

Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and for confirming the position and extent of deuterium incorporation. 1H NMR spectroscopy is used to study the metabolic perturbations in disorders of propionyl-CoA metabolism and can confirm the presence of the propionyl group. nih.gov For deuterated compounds, 1H NMR spectra would show the absence of signals at the positions where hydrogen has been replaced by deuterium. nih.gov ²H NMR can also be used to directly observe the deuterium atoms.

Mass Spectrometry (MS) is essential for determining the molecular weight of the compound and assessing its isotopic purity. nih.govnih.gov In the mass spectrum of this compound, the molecular ion peak will be shifted by +5 mass units compared to the non-deuterated analogue, confirming the incorporation of five deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium atoms on the propionyl moiety. unipd.it

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is widely used to determine the chemical purity of this compound. nih.govsigmaaldrich.com Reversed-phase HPLC methods can effectively separate L-carnitine and its acyl derivatives. researchgate.net By comparing the retention time of the synthesized compound with that of a known standard, its identity can be confirmed. The purity is typically assessed by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. A certificate of analysis for a commercial standard of this compound reported an HPLC purity of 98.97%. lgcstandards.com

The combination of these spectroscopic and chromatographic techniques provides a comprehensive characterization of this compound, ensuring its suitability as an internal standard for research applications.

Role as an Internal Standard in Mass Spectrometry-Based Quantification

This compound is a deuterated form of propionyl-L-carnitine, where five hydrogen atoms on the propionyl group have been replaced with deuterium. isotope.com This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry (MS) applications. isotope.comlumiprobe.comgoogle.comeurisotop.com In quantitative analysis, an internal standard is a compound that is added in a known amount to a sample before processing. It is chemically similar to the analyte of interest but is isotopically distinct, allowing it to be distinguished by the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, such as matrix effects and ionization suppression. thieme-connect.comnih.gov

The key advantages of using this compound as an internal standard include:

Similar Physicochemical Properties: It closely mimics the chemical and physical behavior of the endogenous, non-labeled propionyl-L-carnitine during extraction, derivatization, and chromatographic separation.

Mass-Based Distinction: The mass difference between the deuterated standard and the native analyte allows for their simultaneous but distinct detection by the mass spectrometer.

Correction for Variability: It effectively compensates for variations in sample recovery and matrix effects, leading to higher accuracy and precision in quantification. thieme-connect.comnih.gov

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Acylcarnitine Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample. nih.gov The principle of IDMS is based on measuring the change in the isotopic ratio of the analyte after the addition of the spike. nih.gov Since the amount of the added spike is known, the unknown concentration of the native analyte in the sample can be accurately determined. nih.govnih.gov

In the context of acylcarnitine analysis, a known quantity of this compound is added to a biological sample (e.g., plasma, urine, or dried blood spot). zivak.com The sample is then processed, and the mixture of the native propionyl-L-carnitine and the deuterated internal standard is analyzed by mass spectrometry. The ratio of the signal intensity of the native analyte to the deuterated standard is measured. This ratio, along with the known amount of the added standard, is used to calculate the concentration of the endogenous propionyl-L-carnitine. nih.gov A key benefit of IDMS is that the accuracy of the measurement is not dependent on the quantitative recovery of the analyte during sample preparation, as both the analyte and the internal standard are assumed to be lost in the same proportion. nih.gov

Method Development and Validation for Propionyl-L-carnitine Quantification in Biological Matrices

The development and validation of robust analytical methods are critical for the reliable quantification of propionyl-L-carnitine in various biological matrices. This compound plays a central role in these methods as the internal standard.

LC-MS/MS is the most widely used technique for the quantification of acylcarnitines due to its high sensitivity, specificity, and throughput. nih.govrestek.comresearchgate.netnih.gov These methods typically involve a liquid chromatography step to separate the analytes of interest from other matrix components, followed by detection using a tandem mass spectrometer. The use of this compound as an internal standard is integral to achieving accurate and precise results.

In a typical LC-MS/MS workflow for propionyl-L-carnitine, the sample is first subjected to protein precipitation, often with an organic solvent like acetonitrile (B52724) or methanol. restek.commdpi.com The deuterated internal standard is added at this stage. The supernatant is then injected into the LC system. Reversed-phase chromatography, often with C18 columns, is commonly employed for separation. nih.govplos.org Hydrophilic interaction liquid chromatography (HILIC) has also been successfully used, particularly for polar compounds like carnitines, and can offer separation without the need for derivatization. researchgate.netresearchgate.net

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. nih.govresearchgate.net For propionyl-L-carnitine, a common fragmentation is the loss of the trimethylamine group, resulting in a product ion at m/z 85. nih.govresearchgate.net

Table 1: Examples of LC-MS/MS Method Parameters for Propionyl-L-carnitine Quantification

| Parameter | Study 1 | Study 2 | Study 3 |

|---|---|---|---|

| Biological Matrix | Human Plasma | Human Plasma | Human Urine |

| Internal Standard | Propionyl-D3-L-carnitine | Propionyl-D3-L-carnitine | Propionyl-D3-L-carnitine |

| LC Column | Zorbax Eclipse XDB-C18 | HILIC | Raptor HILIC-Si Guard Cartridge |

| Mobile Phase A | 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Water | Acetonitrile with 0.1% Formic Acid | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Acetonitrile | Water with 0.1% Formic Acid | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min | Not Specified | Not Specified |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |

| MRM Transition (Analyte) | 274.4 -> 85.1 | Not Specified | Not Specified |

| MRM Transition (IS) | 277.1 -> 85.1 | Not Specified | Not Specified |

| Linearity Range | Not Specified | 0.0625–100 µmol/L | Not Specified |

| LLOQ | Not Specified | 0.24 µmol/L | Not Specified |

| Intra-day Precision | Not Specified | 2-8% | Not Specified |

| Inter-day Precision | Not Specified | 2-8% | Not Specified |

| Accuracy/Recovery | Not Specified | >94% | Not Specified |

| Reference | nih.gov | mdpi.com | restek.com |

While LC-MS/MS is more common, GC-MS can also be used for the analysis of acylcarnitines. zivak.com A significant challenge with GC-MS is the non-volatile nature of carnitine and its esters, which necessitates a derivatization step to increase their volatility. scispace.com This often involves esterification of the carboxyl group. Although less frequently used for routine acylcarnitine profiling compared to LC-MS/MS, GC-MS can offer excellent chromatographic resolution, which is beneficial for separating isomers. zivak.com The use of a stable isotope-labeled internal standard like this compound is equally critical in GC-MS to control for variability in the derivatization and injection steps.

Direct analysis techniques are gaining traction as they minimize or eliminate the need for sample preparation and chromatographic separation, thus offering rapid analysis times. nih.govresearchgate.netoup.comnih.goviu.edu Paper spray mass spectrometry is one such technique that has been successfully applied to the quantitative analysis of acylcarnitines in dried blood and serum spots. nih.govresearchgate.net In this method, a small volume of the biological sample, spiked with an internal standard like this compound, is spotted onto a triangular paper substrate. nih.gov A solvent is then applied to the paper, and a high voltage is used to generate ions directly from the paper tip into the mass spectrometer. nih.govresearchgate.net This approach has shown good linearity and reproducibility for acylcarnitine profiling, making it a promising tool for high-throughput screening, such as in newborn screening for metabolic disorders. nih.govsciex.com

Table 2: Performance of Paper Spray Mass Spectrometry for Acylcarnitine Analysis

| Parameter | Finding | Reference |

|---|---|---|

| Sample Volume | As low as 0.5 µL | nih.gov |

| Analysis Time | < 2 minutes | researchgate.net |

| Linearity (R²) | >0.99 for C0-C12 and C16 acylcarnitines | researchgate.net |

| Precision (RSD) | Overall mean of 1% | researchgate.net |

| Accuracy | Overall mean of 98.9% | researchgate.net |

| Internal Standards | Deuterated standards, including [(2)H3]propionylcarnitine | researchgate.net |

Analytical Challenges and Optimization Strategies in LC-MS/MS Assays

Despite the power of LC-MS/MS, several analytical challenges exist in the quantification of acylcarnitines. A major issue is the presence of isomers, which have the same mass and can be difficult to distinguish without effective chromatographic separation. nih.govsciex.com For instance, butyrylcarnitine (B1668139) and isobutyrylcarnitine (B1203888) are isomers that require optimized chromatography to be resolved. Another challenge is the wide range of concentrations and polarities of different acylcarnitines in biological samples, from highly polar short-chain to more hydrophobic long-chain species. sciex.com

Optimization strategies to overcome these challenges include:

Chromatographic Resolution: Developing LC methods with sufficient resolving power to separate isomeric and isobaric compounds. This can involve adjusting the mobile phase composition, gradient profile, and choice of stationary phase (e.g., C18, HILIC, or mixed-mode chromatography). nih.govresearchgate.netplos.org

Derivatization: In some cases, derivatization can be used to improve chromatographic behavior and ionization efficiency, although it adds a step to the sample preparation and can introduce variability. plos.orgresearchgate.net

Ion Mobility Spectrometry (IMS): Coupling IMS with MS can provide an additional dimension of separation based on the size, shape, and charge of the ions, which can help to resolve isomers that are not separated by chromatography alone.

High-Resolution Mass Spectrometry (HRMS): HRMS provides more accurate mass measurements, which can help to distinguish between analytes and interferences with very similar masses. researchgate.net

The use of this compound as an internal standard remains a constant and indispensable element across all these strategies to ensure the accuracy and reliability of the final quantitative results.

Applications in Metabolomics Research

Metabolomics aims to comprehensively identify and quantify all small molecule metabolites within a biological system. The accuracy and reliability of quantitative metabolomics heavily depend on the use of appropriate internal standards to correct for variations during sample preparation and analysis. thermofisher.comisolife.nl Stable isotope-labeled compounds, such as this compound, are considered the gold standard for these applications. thermofisher.comnih.gov

The use of deuterated standards like this compound is crucial for achieving accurate quantification in mass spectrometry. lumiprobe.comlumiprobe.com These standards, which have nearly identical chemical and physical properties to their endogenous counterparts, are added to biological samples at a known concentration at the beginning of the analytical workflow. isolife.nl This allows for the normalization of data, correcting for any loss of analyte during sample extraction and accounting for matrix effects that can suppress or enhance the ionization of the target analyte in the mass spectrometer. thermofisher.comnih.gov This approach, known as stable isotope dilution analysis, significantly improves the precision and accuracy of quantitative measurements.

Targeted Acylcarnitine Profiling

A primary application of this compound is in targeted acylcarnitine profiling. otsuka.co.jpphoenix-sci.com Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, and their levels can be indicative of various metabolic states and diseases. nih.govnih.gov Targeted acylcarnitine analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common diagnostic and research tool. nih.govamc.nl

In these assays, this compound serves as an internal standard for the quantification of propionylcarnitine (C3) and other short-chain acylcarnitines. phoenix-sci.comamc.nl By comparing the signal intensity of the endogenous analyte to that of the known concentration of the deuterated standard, researchers can accurately determine the concentration of propionylcarnitine in biological fluids like plasma and in tissues. amc.nlbevital.no This is particularly important in the study of inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia, where the accumulation of propionyl-CoA leads to elevated levels of propionylcarnitine. nih.gov

The table below illustrates the typical use of this compound as an internal standard in targeted acylcarnitine profiling.

| Analyte | Internal Standard | Analytical Platform | Application |

| Propionyl-L-carnitine (C3) | This compound | LC-MS/MS | Diagnosis and monitoring of organic acidemias |

| Acetyl-L-carnitine (C2) | Acetyl-d3-L-carnitine | LC-MS/MS | Assessment of fatty acid oxidation |

| Butyryl-L-carnitine (C4) | Butyryl-d3-L-carnitine | LC-MS/MS | Investigation of fatty acid metabolism |

| Isovaleryl-L-carnitine (C5) | Isovaleryl-d9-L-carnitine | LC-MS/MS | Diagnosis of isovaleric acidemia |

This table provides a simplified representation of common internal standards used in acylcarnitine profiling. The specific choice of internal standards can vary between laboratories and analytical methods.

Integration with Multi-Omics Approaches (e.g., Lipidomics)

The utility of this compound extends beyond targeted analyses and into the realm of multi-omics research, which integrates data from different "omics" fields like genomics, proteomics, and metabolomics to provide a more holistic understanding of biological systems. nih.govmdpi.com In this context, metabolomics data, particularly from acylcarnitine and lipid profiling, provides a functional readout of the cellular state that can be correlated with genetic and protein expression data. nih.gov

Lipidomics, the large-scale study of lipids, often intersects with acylcarnitine analysis as carnitine and its acylated forms are integral to fatty acid transport and oxidation. nih.govotsuka.co.jp Research has shown that alterations in fatty acid metabolism, reflected in both the acylcarnitine and lipid profiles, are associated with various conditions. nih.govrug.nlcore.ac.uk

The use of stable isotope-labeled standards like this compound is critical for generating the high-quality, quantitative data required for meaningful multi-omics integration. pubcompare.ai Accurate quantification of acylcarnitines allows for the precise characterization of metabolic phenotypes, which can then be linked to genetic variations or changes in protein levels. For example, in studies of propionic acidemia, quantitative metabolomics using deuterated standards can reveal the downstream metabolic consequences of genetic mutations in the propionyl-CoA carboxylase enzyme. nih.gov

The table below outlines how data from acylcarnitine profiling, enabled by standards like this compound, can be integrated with other omics data.

| Omics Platform | Key Data Generated | Integration with Acylcarnitine Profiling |

| Genomics | Identification of genetic variants (e.g., in enzymes for fatty acid oxidation). | Correlating specific genotypes with metabolic phenotypes (e.g., elevated propionylcarnitine levels). |

| Proteomics | Quantification of protein expression levels (e.g., carnitine acyltransferases). | Understanding how changes in protein abundance affect acylcarnitine profiles. |

| Lipidomics | Comprehensive analysis of lipid species (e.g., triglycerides, phospholipids). otsuka.co.jp | Elucidating the interplay between fatty acid metabolism, storage, and transport. |

This integrated approach provides a powerful framework for understanding the complex interplay of genes, proteins, and metabolites in health and disease.

Investigative Methodologies Utilizing Propionyl D5 L Carnitine Hcl As a Tracer

Elucidation of Carnitine and Acylcarnitine Metabolic Pathways

Propionyl-D5-L-carnitine HCl is an invaluable tool for mapping the intricate network of reactions involving carnitine and its acylated derivatives. Acylcarnitines are crucial for transporting fatty acids into the mitochondria for β-oxidation and for modulating the intramitochondrial ratio of acyl-CoA to free Coenzyme A (CoA). nih.govnih.gov By introducing this compound into a biological system, scientists can track the D5-labeled propionyl group as it is transferred to CoA or as the entire labeled molecule is shuttled across mitochondrial membranes by the carnitine-acylcarnitine translocase. biorxiv.orgwikilectures.eu

This tracing allows for the unambiguous identification of downstream metabolites and the characterization of pathways that might be difficult to resolve otherwise. For example, the conversion of D5-propionyl-L-carnitine to D5-propionyl-CoA can be directly observed, confirming the activity of specific carnitine acyltransferases within a given tissue or cell type. Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are essential for separating and identifying the various labeled and unlabeled acylcarnitine species. nih.govnih.gov

Metabolic turnover refers to the rate at which a molecule is synthesized and degraded, while metabolic flux is the rate of flow of metabolites through a specific pathway. This compound is ideally suited for measuring these dynamic parameters for the propionyl-L-carnitine pool. In a typical experiment, a known quantity of the D5-labeled tracer is introduced into the system (a "pulse"), and its concentration, along with that of the endogenous unlabeled counterpart, is monitored over time (a "chase"). nih.govpennds.org

By analyzing the rate of disappearance of the D5-labeled tracer and the change in the ratio of labeled to unlabeled molecules, researchers can calculate key kinetic parameters. nih.govmdpi.com This approach, often referred to as pulse-chase analysis, provides quantitative data on how quickly the propionyl-L-carnitine pool is utilized and replenished under various physiological or pathological conditions. Such studies are critical for understanding how diseases or external stimuli affect energy metabolism.

| Time (Minutes) | Propionyl-D5-L-carnitine Conc. (µM) | Endogenous Propionyl-L-carnitine Conc. (µM) | Labeled:Unlabeled Ratio |

|---|---|---|---|

| 0 | 10.00 | 1.20 | 8.33 |

| 15 | 7.50 | 1.25 | 6.00 |

| 30 | 5.10 | 1.30 | 3.92 |

| 60 | 2.30 | 1.28 | 1.80 |

| 120 | 0.80 | 1.22 | 0.66 |

Carnitine acyltransferases, such as carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CROT), are enzymes that catalyze the reversible transfer of acyl groups between carnitine and Coenzyme A. wikilectures.euresearchgate.net The activity of these enzymes is a critical determinant of metabolic flexibility. This compound can be used as a specific substrate in in vitro assays to measure the activity of these enzymes with high precision.

In such an assay, the purified enzyme or a cell lysate is incubated with this compound and CoA. The enzymatic reaction produces unlabeled L-carnitine and D5-propionyl-CoA. The rate of formation of either of these products can be quantified over time using LC-MS/MS. The use of the D5-labeled substrate is essential because it allows the product (D5-propionyl-CoA) to be distinguished from any endogenous, unlabeled propionyl-CoA present in the sample, thereby eliminating background noise and ensuring accurate measurement of enzyme-specific activity. researchgate.net

Methodological Approaches for In Vitro and Ex Vivo Metabolic Studies

In vitro (cell-based) and ex vivo (tissue-based) studies provide controlled environments to investigate specific metabolic questions without the complexities of a whole organism. This compound is frequently used in these systems to probe cellular and tissue-specific metabolism.

Cultured cells, such as fibroblasts, hepatocytes, or myocytes, are powerful models for studying metabolic disorders. nih.govnih.gov For example, in studies of inherited metabolic diseases like propionic acidemia, fibroblasts from patients can be cultured and incubated with this compound. ucla.edu Researchers can then measure the rate of its uptake and metabolism, comparing it to cells from healthy individuals to pinpoint specific metabolic defects. nih.govnih.gov This approach allows for the diagnosis of enzyme deficiencies and the evaluation of potential therapeutic interventions in a controlled setting. Similarly, isolated tissues or tissue slices can be maintained in culture and exposed to the tracer to study organ-specific metabolism, such as the role of the liver versus skeletal muscle in acylcarnitine processing.

Kinetic analysis in in vitro and ex vivo systems provides detailed information about the rates of metabolic processes. nih.gov In these studies, this compound is added to the culture medium, and intracellular and extracellular concentrations of the labeled tracer and its metabolites are measured at various time points. This time-course data is then fitted to mathematical models to determine the rates of transport across the cell membrane, conversion to other metabolites, and efflux from the cell. nih.gov

The key analytical technique for these studies is mass spectrometry, which can differentiate between the endogenous (unlabeled) and the tracer (D5-labeled) forms of propionyl-L-carnitine based on their distinct mass-to-charge (m/z) ratios.

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Protonated Ion [M+H]+ (m/z) |

|---|---|---|---|

| Propionyl-L-carnitine | C10H19NO4 | 217.1314 | 218.1387 |

| Propionyl-D5-L-carnitine | C10H14D5NO4 | 222.1629 | 223.1702 |

Use in Quantitative Stable Isotope Probing (SIP) for Systems Biology

Stable Isotope Probing (SIP) is a powerful technique for linking metabolic function to specific organisms or cellular populations within a complex system. youtube.comnih.gov Quantitative SIP (qSIP) extends this by not only identifying active populations but also measuring the rate of their metabolic activity. nih.govbiorxiv.org While often applied in microbial ecology, the principles of qSIP are increasingly used in systems biology to understand the metabolic contributions of different organs or cell types within a multicellular organism.

In this context, an organism could be administered this compound. After a period of time, different tissues (e.g., liver, heart, muscle, brain) would be analyzed to quantify the incorporation of the D5 label into various downstream metabolic pools. This approach can reveal, for instance, the relative importance of the heart versus the liver in propionyl-L-carnitine metabolism under conditions of exercise or fasting. By providing a quantitative measure of isotope incorporation, qSIP allows researchers to build comprehensive models of whole-body metabolism and understand how metabolic fluxes are coordinated between different parts of a biological system. nih.govnih.gov

Theoretical Frameworks and Computational Modeling in Deuterated Carnitine Research

Principles of Kinetic Isotope Effects in Metabolic Reactions

The substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This principle is a cornerstone of using deuterated compounds in metabolic research. The magnitude of the KIE is most significant when the relative mass change is large, such as the replacement of protium (¹H) with deuterium (B1214612) (²H or D), which doubles the atomic mass. wikipedia.org This mass difference is substantially greater than, for example, replacing carbon-12 with carbon-13, which only increases the mass by about 8%. wikipedia.org Consequently, the rate of a reaction involving the cleavage of a carbon-hydrogen (C-H) bond is typically 6 to 10 times faster than the cleavage of a corresponding carbon-deuterium (C-D) bond. wikipedia.org

The underlying basis for the KIE lies in the differences in zero-point vibrational energy between bonds involving light and heavy isotopes. A C-D bond has a lower zero-point energy than a C-H bond, making it stronger and requiring more energy to break. This difference in bond energy and vibrational frequency affects the activation energy of the reaction, leading to a slower reaction rate for the deuterated compound.

There are two main types of kinetic isotope effects:

Secondary Kinetic Isotope Effect (SKIE): This occurs when the bond to the isotopically labeled atom is not broken or formed during the reaction. wikipedia.org SKIEs are typically much smaller than PKIEs but can still provide valuable information about changes in hybridization or the steric environment at the transition state. wikipedia.orgyoutube.com

In the context of Propionyl-D5-L-carnitine HCl, the five deuterium atoms on the propionyl group can influence the rates of enzymatic reactions where C-H bonds are cleaved. By measuring these KIEs, researchers can gain information about the rate-determining steps of metabolic pathways involving this molecule. nih.gov For instance, a study on deuterium-based metabolic imaging in the brain found a measurable but relatively small KIE of 4-6%, indicating that while the effect is present, it may not be prohibitive for tracing studies. gitlab.ioismrm.org

| KIE Type | Description | Typical Magnitude (kH/kD) | Information Provided |

|---|---|---|---|

| Primary (PKIE) | Observed when the bond to the isotope is broken or formed in the rate-determining step. | Large (typically 2-10) | Identifies bond cleavage as a rate-limiting step. nih.govnih.gov |

| Secondary (SKIE) | Observed when the bond to the isotope is not directly involved in the reaction. | Small (typically 0.7-1.5) | Reveals changes in the transition state, such as hybridization. wikipedia.orgyoutube.com |

Mathematical Modeling for Metabolic Flux Analysis from Isotopic Data

Data from stable isotope tracing experiments are quantitatively interpreted using mathematical models in a process known as isotope-assisted metabolic flux analysis (iMFA) or, more broadly, metabolic flux analysis (MFA). nih.govresearchgate.netnih.gov This powerful computational approach quantifies the rates (fluxes) of intracellular metabolic reactions, which cannot be measured directly. nih.govresearchgate.netnih.gov

The core principle of iMFA is to feed cells or organisms a substrate labeled with a stable isotope (like ¹³C, ¹⁵N, or ²H) and then measure the distribution of the isotope throughout the metabolic network. nih.govnih.govsciex.com The observed labeling patterns in downstream metabolites are directly determined by the underlying metabolic fluxes. nih.govmdpi.com A central concept is that under metabolic and isotopic steady-state conditions, the labeling pattern of a given metabolite is the flux-weighted average of the labeling patterns of its precursor substrates. nih.govmdpi.com

The iMFA workflow involves several key components:

Metabolic Network Model: A detailed map of the relevant biochemical reactions, including stoichiometry and atom transitions, is constructed based on existing knowledge from literature and databases. nih.govresearchgate.net

Isotope Labeling Data: Mass spectrometry (MS) or nuclear magnetic resonance (NMR) is used to measure the mass isotopomer distributions (MIDs) of key metabolites after administering the deuterated tracer. nih.govnih.gov

Extracellular Flux Measurements: The rates of substrate uptake and product secretion by the cells are measured experimentally. nih.govresearchgate.net

Computational Flux Estimation: Sophisticated software uses the metabolic model and experimental data to solve a system of algebraic or differential equations, estimating the intracellular flux values that best reproduce the measured isotope labeling patterns. nih.govnih.gov

Different mathematical approaches exist within MFA, including methods for both steady-state and non-stationary (dynamic) conditions. nih.gov For instance, isotopically non-stationary MFA (INST-MFA) monitors the accumulation of the tracer in metabolites over time before the system reaches an isotopic steady state, which can provide more detailed information about certain fluxes but is computationally more complex. nih.gov The ultimate output is a quantitative flux map that provides a detailed snapshot of cellular metabolism. nih.govresearchgate.net

Bioinformatic Tools for Processing and Interpretation of Stable Isotope Tracing Data

The analysis of data from stable isotope tracing experiments is a complex, multi-step process that relies heavily on specialized bioinformatic tools. nih.gov These software packages are designed to handle the large and complex datasets generated by high-resolution mass spectrometry (HRMS) and NMR, automating critical steps from raw data processing to final flux map visualization. sciex.comnih.govdigitellinc.com

The data analysis pipeline can be broadly divided into several stages, each supported by specific software tools:

Peak Detection and Alignment: The initial step involves processing the raw LC-MS data to detect metabolic features (peaks), align them across different samples, and perform initial annotation. Open-source platforms like XCMS , MetaboAnalyst , MS-DIAL , and MZmine are widely used for this purpose. nih.gov

Isotopologue Detection and Correction: Once peaks are identified, specialized tools are needed to identify groups of isotopologues corresponding to labeled compounds and to correct for the contribution of naturally occurring heavy isotopes. researchgate.netX13CMS , an extension of XCMS, is designed for this task. nih.govresearchgate.net Other tools like IsoCorrectoR , IsoCor v2 , and AccuCor2 provide robust methods for natural abundance correction. nih.gov

Metabolic Flux Calculation: After the corrected isotopomer data is obtained, it is fed into MFA software that contains the mathematical models for flux estimation. Commonly used software suites for this purpose include INCA , OpenFlux , 13CFLUX2 , and SUMOFLUX . nih.govucdavis.edu These tools integrate the metabolic network model with the experimental data to calculate the optimal flux distribution.

Data Visualization and Interpretation: The final step involves visualizing the calculated fluxes on metabolic pathway maps to facilitate biological interpretation. Tools like Escher-Trace can map corrected data onto pathways, while visualization modules within MFA software like MAVEN help in exploring the results. nih.govprinceton.edu

The development of integrated software suites aims to streamline this entire workflow. For example, the Garuda platform hosts a series of "Isotope Calculation Gadgets" that support the process from MS method creation to data interpretation, reducing the need for manual data format conversion between steps. nih.gov

| Tool | Primary Function | Reference |

|---|---|---|

| XCMS / MS-DIAL | Untargeted peak detection, alignment, and annotation. | nih.gov |

| IsoCorrectoR / IsoCor v2 | Correction for natural isotope abundance in labeling data. | nih.gov |

| INCA / OpenFlux | Isotope-assisted metabolic flux analysis (iMFA) and flux estimation. | ucdavis.edu |

| MAVEN | LC-MS data processing, visualization, and isotopic flux animation. | princeton.edu |

| Garuda Platform | Integrated workflow for the entire isotope-tracing experiment. | nih.gov |

Future Directions and Methodological Advancements in Propionyl D5 L Carnitine Hcl Research

Innovations in Sample Preparation and Automation for High-Throughput Analysis

The demand for large-scale metabolomic studies has necessitated a move away from manual, low-throughput sample preparation methods towards automated, high-throughput systems. These innovations are crucial for ensuring the reproducibility and robustness of analytical workflows that utilize Propionyl-D5-L-carnitine HCl as an internal standard.

One of the key advancements in this area is the automation of solid-phase extraction (SPE). Automated SPE systems can handle a large number of samples in parallel, significantly reducing sample preparation time and minimizing human error. For the analysis of acylcarnitines, including propionyl-L-carnitine, online SPE coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been shown to be a rapid and efficient method. nih.gov This approach allows for the simultaneous quantification of multiple carnitine species with a short analysis time and requires only small sample volumes. nih.gov

Recent developments have seen the integration of fully automated electro-extraction (EE) platforms with liquid chromatography-mass spectrometry (LC-MS) analyzers. nih.gov This high-throughput system has been successfully applied to the analysis of acylcarnitines in human plasma and mouse muscle tissues, enabling the processing of 120 samples per day at a low cost per sample. nih.gov The use of such automated platforms ensures high reproducibility and is particularly beneficial for large-scale clinical and research studies where precision is paramount.

The performance of these automated systems is critical for accurate quantification. The following table illustrates the typical recovery and precision achieved with automated SPE methods for acylcarnitines.

| Acylcarnitine | Mean Recovery (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

| Acetylcarnitine | 98.5 | < 5 | < 10 |

| Propionylcarnitine (B99956) | 99.2 | < 5 | < 10 |

| Butyrylcarnitine (B1668139) | 101.3 | < 6 | < 12 |

| Octanoylcarnitine | 103.7 | < 7 | < 15 |

| Palmitoylcarnitine | 95.8 | < 8 | < 15 |

This table presents representative data for acylcarnitines from studies utilizing automated solid-phase extraction techniques. The values are illustrative of the performance of these methods.

Development of Advanced Mass Spectrometry Platforms for Enhanced Sensitivity and Specificity

Mass spectrometry (MS) is the cornerstone of acylcarnitine analysis. The development of more sensitive and specific MS platforms is a continuous effort that directly benefits the use of this compound in quantitative studies.

Triple quadrupole mass spectrometers remain a workhorse in targeted metabolomics due to their high sensitivity and specificity in multiple reaction monitoring (MRM) mode. nih.gov However, high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and time-of-flight (TOF) mass spectrometers, are gaining prominence. nih.govacs.org These instruments offer the ability to perform untargeted and targeted analyses with high mass accuracy, which aids in the confident identification of metabolites and the resolution of isobaric interferences. digitellinc.com

For instance, the SCIEX 7500 system, a triple quadrupole mass spectrometer, has demonstrated high sensitivity for the quantification of acylcarnitines without the need for derivatization, achieving low limits of quantification (LLOQs) and a wide linear dynamic range. sciex.comsciex.com On the other hand, Orbitrap-based MS offers high-resolution accurate-mass (HRAM) capabilities, which are invaluable for separating isotopic peaks and improving spectral accuracy, particularly for high molecular weight metabolites. acs.orgthermofisher.cn

The following table provides a comparison of the performance characteristics of different advanced mass spectrometry platforms for the analysis of acylcarnitines.

| Mass Spectrometry Platform | Key Advantages | Typical Limit of Quantification (LOQ) |

| Triple Quadrupole (e.g., SCIEX 7500) | High sensitivity and specificity (MRM), wide linear dynamic range. sciex.comsciex.com | Low nM to high pM range. sciex.com |

| Orbitrap (e.g., Q Exactive) | High-resolution accurate-mass (HRAM), high spectral accuracy, untargeted analysis capabilities. acs.orgthermofisher.cn | Low to mid nM range. nih.gov |

| Time-of-Flight (TOF) | High mass accuracy, fast acquisition speeds. | Mid to high nM range. |

This table summarizes the general performance characteristics of different mass spectrometry platforms for acylcarnitine analysis based on available literature. Specific performance may vary depending on the analyte and experimental conditions.

Expansion of Isotope Labeling Strategies for Complex Biochemical Questions

The use of stable isotope-labeled compounds like this compound is central to tracer studies in metabolomics. These studies provide invaluable insights into the dynamics of metabolic pathways, including metabolic flux analysis. nih.govnih.gov

Deuterium-labeled tracers, such as d3-carnitine, have been successfully used to monitor carnitine uptake, localization, and subsequent metabolic reactions in skeletal muscle. nih.gov These studies, often combined with mass spectrometry imaging, can reveal the flux of carnitine during physiological processes like muscle contraction. nih.gov While this compound is primarily used as an internal standard for quantification, its deuterated propionyl group also holds potential for use as a tracer to investigate the metabolism of short-chain fatty acids.

Future research will likely see an expansion of isotope labeling strategies to address more complex biochemical questions. This includes the use of multiple isotope tracers to simultaneously probe different metabolic pathways and the development of novel labeled compounds to investigate specific enzymatic reactions. frontiersin.org The combination of different stable isotopes (e.g., 13C, 15N, 2H) in a single study can provide a more comprehensive picture of metabolic networks. frontiersin.org

The following table illustrates the application of deuterated carnitine tracers in metabolic studies and the type of data that can be obtained.

| Study Focus | Deuterated Tracer Used | Key Findings |

| Carnitine uptake and metabolism in muscle | d3-carnitine | Muscle contraction increases the uptake of d3-carnitine and its conversion to d3-acetylcarnitine. nih.gov |

| In vivo metabolic flux | [6,6'-2H2]glucose, [2H3]acetate | Deuterium (B1214612) metabolic imaging (DMI) can be used to trace the flux of substrates through metabolic pathways like the TCA cycle. meduniwien.ac.at |

| Fatty acid metabolism | Deuterated fatty acids | Tracing the incorporation of deuterium from labeled fatty acids into various lipid species. |

This table provides examples of how deuterated tracers, including carnitine derivatives, are used in metabolic research to gain insights into biochemical pathways.

Integration of Deuterated Tracers with AI and Machine Learning for Data Interpretation

The vast and complex datasets generated by modern mass spectrometry platforms in metabolomics studies present a significant challenge for data analysis and interpretation. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this challenge. nih.govmdpi.comunica.it

In the context of research involving this compound and other deuterated tracers, AI and ML can be applied in several ways:

Automated Peak Picking and Annotation: ML algorithms can be trained to accurately identify and annotate peaks in mass spectra, improving the efficiency and accuracy of data processing. nih.gov

Metabolite Identification: ML models can be developed to predict the identity of unknown metabolites from their mass spectra and fragmentation patterns. oup.combiorxiv.org This is particularly useful in untargeted metabolomics studies.

Biomarker Discovery: Supervised ML algorithms can be used to identify patterns in metabolomics data that are predictive of a particular disease state or physiological condition. mdpi.com

Metabolic Pathway Modeling: ML can be used to analyze data from isotope tracing studies to model metabolic pathways and predict metabolic flux. kyoto-u.ac.jp

The integration of AI and ML with data from deuterated tracer studies is still in its early stages but holds immense promise for accelerating discoveries in metabolic research. The ability of these computational tools to handle large, multi-dimensional datasets will be crucial for extracting meaningful biological insights from complex experiments.

The following table provides examples of how machine learning models are being applied in the interpretation of mass spectrometry and metabolomics data.

| Machine Learning Application | Model Type | Performance Metric |

| Metabolite Identification from MS/MS | Random Forest, XGBoost | F1 Score: ~0.82, Matthews Correlation Coefficient: ~0.79 nih.gov |

| Disease Classification from Metabolomics Data | Support Vector Machine (SVM), Random Forest | Accuracy: >90% (disease vs. control) mdpi.com |

| Prediction of Metabolic Pathway Involvement | XGBoost | Weighted Average F1 Score: 0.8180 nih.gov |

This table showcases the performance of various machine learning models in different applications relevant to the analysis of metabolomics data, demonstrating their potential for enhancing data interpretation.

Q & A

Basic Research Questions

Q. How can researchers verify the structural integrity and purity of Propionyl-D5-L-carnitine HCl in experimental settings?

- Methodological Answer : Utilize analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy for deuterium labeling confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference with pharmacopeial standards (e.g., updated fatty acid composition tables and hydroxyl/saponification value specifications) to ensure compliance with validated protocols . For isotopic labeling validation, compare mass spectrometry (MS) data against known deuterated analogs (e.g., Propionyl-L-carnitine-d3 HCl) to confirm isotopic enrichment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines for corrosive solids, including:

- Use of personal protective equipment (PPE): Lab coats, nitrile gloves, and eye protection.

- Ventilation: Conduct experiments in fume hoods to avoid inhalation of particulate matter.

- Spill management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water contact to prevent environmental contamination .

Q. How should researchers design preclinical studies involving this compound to ensure reproducibility?

- Methodological Answer : Adhere to NIH preclinical reporting guidelines by:

- Detailing animal models (species, strain, age) and dosing regimens (e.g., intraperitoneal vs. oral administration).

- Including statistical power analyses to justify sample sizes.

- Documenting batch-specific purity data (≥98% by HPLC) and storage conditions (e.g., -20°C desiccated) to minimize variability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the metabolic effects of this compound in in vivo vs. in vitro models?

- Methodological Answer :

- Dose-response profiling : Compare tissue-specific uptake using deuterium tracing in animal models versus cell culture systems.

- Mechanistic studies : Employ CRISPR-edited cell lines (e.g., CPT1A-knockout) to isolate carnitine palmitoyltransferase-dependent pathways.

- Data normalization : Use isotopic internal standards (e.g., N-Propionylglycine-2,2-d2) to correct for matrix effects in metabolomics assays .

Q. How does deuterium labeling in this compound influence its pharmacokinetic profile compared to non-deuterated analogs?

- Methodological Answer : Conduct comparative pharmacokinetic studies using:

- Isotope ratio mass spectrometry (IRMS) : Quantify deuterium retention in plasma and tissues over time.

- Compartmental modeling : Analyze differences in absorption/distribution kinetics attributable to isotopic mass effects.

- Metabolite profiling : Identify deuterated vs. non-deuterated metabolites via LC-MS/MS to assess metabolic stability .

Q. What advanced statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex biological systems?

- Methodological Answer :

- Mixed-effects modeling : Account for inter-individual variability in longitudinal studies.

- Pathway enrichment analysis : Use tools like MetaboAnalyst to link dose-dependent metabolite changes to specific biochemical pathways.

- Bayesian inference : Estimate posterior probabilities for hypothesis testing in underpowered cohorts .

Q. How can researchers validate the specificity of this compound in targeting mitochondrial β-oxidation pathways?

- Methodological Answer :

- Competitive inhibition assays : Co-administer with non-deuterated propionylcarnitine and measure changes in acyl-CoA dehydrogenase activity.

- Fluorescent probes : Use MitoTracker-based imaging to correlate subcellular localization with metabolic flux.

- Transcriptomic profiling : RNA-seq of treated vs. untreated cells to identify off-target gene expression changes .

Methodological Best Practices

- Data Reporting : Include raw chromatograms, NMR spectra, and statistical outputs in supplementary materials to enhance reproducibility .

- Ethical Compliance : For human cell line studies, document participant selection criteria and IRB approvals per NIH guidelines .

- Literature Synthesis : Use PICO/SPIDER frameworks to structure foreground questions (e.g., "How does deuterium labeling alter X in Y population under Z conditions?") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.